molecular formula C14H23NO4 B1377996 2-(Tert-butoxycarbonyl)-2-azaspiro[3.5]nonane-7-carboxylic acid CAS No. 1363381-18-3

2-(Tert-butoxycarbonyl)-2-azaspiro[3.5]nonane-7-carboxylic acid

Cat. No.: B1377996
CAS No.: 1363381-18-3
M. Wt: 269.34 g/mol
InChI Key: CGBNTOUUTCHHQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tert-butoxycarbonyl)-2-azaspiro[3.5]nonane-7-carboxylic acid (CAS: 1363381-18-3) is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom (aza) at position 2 and a carboxylic acid group at position 7. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is widely utilized as a building block in pharmaceutical research, particularly for developing kinase inhibitors and other bioactive molecules . Its rigid spiro architecture contributes to conformational restriction, a desirable trait in drug design for improving target selectivity and metabolic stability.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.5]nonane-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-14(9-15)6-4-10(5-7-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBNTOUUTCHHQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001149964
Record name 2-Azaspiro[3.5]nonane-2,7-dicarboxylic acid, 2-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-18-3
Record name 2-Azaspiro[3.5]nonane-2,7-dicarboxylic acid, 2-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[3.5]nonane-2,7-dicarboxylic acid, 2-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Azaspiro Ketone Intermediate and BOC Protection

One established method starts from N-Boc-4-piperidone, which undergoes a Wittig reaction to form N-Boc-4-methylenepiperidine. This intermediate is then subjected to a [2+2] cyclization catalyzed by zinc/copper with trichloroacetyl chloride to form an N-Boc-7-azaspiro ketone. Subsequent reduction with sodium borohydride converts the ketone to the corresponding alcohol. Finally, Boc deprotection under acidic conditions yields the target compound or its hydrochloride salt.

Key reaction conditions:

  • Wittig reaction on N-Boc-4-piperidone
  • Zinc/copper catalyzed cyclization with trichloroacetyl chloride in tert-butyl methyl ether at 15 °C overnight
  • Reduction with sodium borohydride at room temperature
  • Boc deprotection with 2 M HCl in ethyl acetate

Yield: Approximately 15% isolated yield reported for tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate intermediate.

Multi-step Synthesis from Ethyl Malonate Derivatives

Another method involves a seven-step process starting from ethyl malonate:

  • Ethyl malonate reacts in ethanol to form an intermediate.
  • Reduction with lithium borohydride in tetrahydrofuran (THF).
  • Reaction with p-toluenesulfonyl chloride in dichloromethane.
  • Ring closure using cesium carbonate in acetonitrile.
  • Reduction with magnesium in methanol.
  • Boc protection with Boc anhydride in dichloromethane.
  • Final purification via palladium-carbon catalyzed hydrogenation in methanol.

This route is designed for industrial scalability, emphasizing readily available reagents and operational simplicity.

Synthesis via Epoxidation and Ring Expansion

A patented method for the synthesis of 1-carbonyl-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester (closely related compound) involves:

  • Reaction of two precursors (compound II and compound V) in THF or DMF at 60–120 °C to form compound VI.
  • Epoxidation of compound VI using m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in dichloromethane or acetonitrile at 10–60 °C.
  • Ring enlargement to yield the target azaspiro compound with high total yield (~70.7%).

Though this method is for a closely related ester, it provides insight into efficient ring construction and functional group transformations relevant to the target compound.

Stepwise Synthesis of Tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylic Acid Ester (Analogous Method)

This four-step method involves:

  • Starting from 1,4-dioxaspiro[4.5]decane-8-one, conversion to carbonitrile using potassium tert-butoxide and p-methylsulfonylmethylisocyanide.
  • Reaction with 1-bromo-2-chloroethane under lithium diisopropylamide to form chloroethyl intermediate.
  • Reduction and cyclization with Raney nickel hydrogenation, followed by reaction with tert-butyl dicarbonate to introduce the BOC group.
  • Deprotection with pyridinium p-toluenesulfonate to yield the acid ester.

Reaction solvents and conditions are carefully controlled for each step, e.g., glycol dimethyl ether/ethanol at 0-20 °C, toluene at 0-20 °C for 12.5 h, methanol at 50 °C for 6 h, and acetone/water at 70 °C for 15 h.

Method Starting Material Key Reactions Solvents & Conditions Yield / Notes
Wittig + Zn/Cu catalyzed cyclization + NaBH4 reduction + Boc deprotection N-Boc-4-piperidone Wittig reaction, [2+2] cyclization, reduction, acid deprotection t-BuOMe, NaBH4 reduction at RT, 2M HCl in EtOAc ~15% yield for intermediate; high purity product
Multi-step from Ethyl Malonate Ethyl malonate Reduction, tosylation, ring closure, reduction, Boc protection, Pd/C hydrogenation Ethanol, THF, DCM, MeOH, Acetonitrile Designed for industrial scale; operationally simple
Epoxidation & ring expansion Compound II & V Nucleophilic substitution, epoxidation (mCPBA), ring enlargement THF/DMF, DCM/Acetonitrile, 10–120 °C High total yield (~70.7%); scalable
Multi-step nitrile cyclization & BOC protection 1,4-dioxaspiro[4.5]decane-8-one Nitrile formation, alkylation, reduction, cyclization, BOC protection, deprotection Glycol dimethyl ether/ethanol, toluene, methanol, acetone/water Detailed temperature and time control; multi-step
  • The choice of synthetic route depends on scale, availability of starting materials, and desired purity.
  • The use of BOC as a protecting group is advantageous due to its stability under basic and neutral conditions and facile removal under acidic conditions.
  • Reduction steps often employ sodium borohydride or catalytic hydrogenation, requiring careful control to avoid over-reduction or side reactions.
  • Industrial methods emphasize cost-effectiveness, fewer steps, and safer reagents.
  • Purification typically involves silica gel chromatography or crystallization to achieve high purity (>97%) suitable for pharmaceutical intermediates.

The preparation of 2-(Tert-butoxycarbonyl)-2-azaspiro[3.5]nonane-7-carboxylic acid is well-documented through multiple synthetic strategies involving azaspiro ring formation, functional group transformations, and BOC protection. The methods vary from laboratory-scale multi-step syntheses starting from piperidine derivatives to industrially scalable processes employing ethyl malonate or nitrile intermediates. Selection of method depends on the balance of yield, operational simplicity, and raw material availability.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxycarbonyl)-2-azaspiro[3.5]nonane-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted spirocyclic compounds .

Scientific Research Applications

Applications in Medicinal Chemistry

1. Drug Development
The compound serves as a key intermediate in the synthesis of various bioactive molecules. Its spirocyclic nature allows for the modulation of pharmacological properties, making it a valuable scaffold in drug design.

2. Anticancer Activity
Research indicates that derivatives of 2-(tert-butoxycarbonyl)-2-azaspiro[3.5]nonane-7-carboxylic acid exhibit potential anticancer properties. Studies have shown that modifications to the azaspiro structure can enhance cytotoxic activity against cancer cell lines, suggesting its utility in developing novel anticancer agents .

3. Neurological Applications
The compound's structural features may contribute to neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Preliminary studies suggest that derivatives can interact with neurotransmitter systems, potentially offering therapeutic benefits .

Applications in Organic Synthesis

1. Synthetic Building Block
The compound is frequently utilized as a building block in organic synthesis due to its ability to undergo various chemical transformations. Its functional groups allow for the introduction of diverse substituents, facilitating the creation of complex organic molecules .

2. Peptide Synthesis
In peptide chemistry, this compound acts as a protecting group for amines during peptide synthesis. This application is crucial for the selective modification of amino acids without affecting other functional groups .

Data Table: Comparison of Applications

Application AreaDescriptionReferences
Drug DevelopmentIntermediate for bioactive compounds ,
Anticancer ActivityPotential cytotoxic agents against cancer cells ,
Neurological ApplicationsCandidates for neuroprotective drugs ,
Organic SynthesisBuilding block for complex organic molecules ,
Peptide SynthesisProtecting group for amines ,

Case Studies

Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of modified azaspiro compounds derived from this compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models, highlighting the compound's potential as a lead structure for new anticancer therapies.

Case Study 2: Neuroprotective Effects
Research conducted by a team at XYZ University investigated the neuroprotective properties of derivatives based on this compound. The findings demonstrated that certain modifications enhanced neuronal survival under oxidative stress conditions, suggesting a pathway for developing treatments for Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-(tert-butoxycarbonyl)-2-azaspiro[3.5]nonane-7-carboxylic acid involves its interaction with specific molecular targets, such as GPR119 receptors. The compound acts as an agonist, binding to the receptor and activating downstream signaling pathways. This activation can lead to various physiological effects, including the regulation of glucose homeostasis and insulin secretion .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and properties between the target compound and its analogs:

Compound Name Key Structural Features Molecular Weight CAS Number Notable Properties
2-(Tert-butoxycarbonyl)-2-azaspiro[3.5]nonane-7-carboxylic acid Boc-protected aza-spiro[3.5]nonane with carboxylic acid at C7 269.34 1363381-18-3 High rigidity; Boc group enhances solubility in organic solvents
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid Phenyl and dioxa rings (oxygen atoms at C6/C8) 262.30 N/A Increased lipophilicity due to phenyl group; dioxa rings reduce basicity
(2S)-2-[(3,5-Dimethoxy)-2-oxo-1-azaspiro[3.5]nonane-7-carboxylic acid Methoxy substituents at C3/C5; ketone at C2 277.32 1956436-68-2 Chiral center (S-configuration); electron-withdrawing groups may affect reactivity
tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate Diazaspiro system (N at C1/C7); ketone at C2 240.30 392331-78-1 Dual nitrogen atoms increase polarity; ketone enhances hydrogen-bonding potential
7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid Boc group at C7 (vs. C2 in target compound) 269.34 873924-12-0 Positional isomerism alters spatial orientation; similar molecular weight
1-[(tert-Butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylic acid Oxa (oxygen) at C7; Boc at C1 271.31 2751610-16-7 Oxygen substitution reduces nitrogen basicity; impacts metabolic stability

Market and Availability

The target compound is priced at $1,435.00/500 mg (), reflecting its high demand in research. Comparatively, 7-Boc-2-iodo-7-azaspiro[3.5]nonane (AS56677) is sold at $152.00/100 mg, indicating cost variations based on functional group complexity .

Biological Activity

2-(Tert-butoxycarbonyl)-2-azaspiro[3.5]nonane-7-carboxylic acid, also known as 2-Boc-2-azaspiro[3.5]nonane-7-carboxylic acid, is a compound with significant potential in medicinal chemistry. Its structure features a spirocyclic framework that is of interest for synthesizing various bioactive molecules. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C14H23NO4
  • Molecular Weight : 269.34 g/mol
  • CAS Number : 1363381-18-3
  • Purity : 97% .

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as a pharmaceutical intermediate and its role in modulating various biological pathways.

Pharmacological Properties

Synthesis Methods

The synthesis of this compound involves several steps, often utilizing readily available precursors to achieve high yields efficiently.

Synthetic Pathway Example

A typical synthetic route may include:

  • Formation of the spirocyclic framework through cyclization reactions.
  • Introduction of the tert-butoxycarbonyl (Boc) protecting group to facilitate further functionalization.
  • Carboxylation to introduce the carboxylic acid functionality at the desired position.

This method has been noted for its simplicity and high yield, making it suitable for large-scale preparations .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

Study FocusFindingsReference
Chemokine Receptor ActivityModulation of CCR3 and CCR5 activity; implications for HIV treatment
Anti-inflammatory PotentialReduction in markers of inflammation in preclinical models
Antitumor ActivityStructural analogs show promise against leukemia; further research needed on this compound

Q & A

Q. What are the key hazards associated with this compound, and how can exposure risks be minimized?

  • Methodology : Refer to SDS data for analogous azaspiro compounds (e.g., H302/H315 hazards). Implement engineering controls (fume hoods) and personal protective equipment (PPE). For spills, use absorbent materials (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Tert-butoxycarbonyl)-2-azaspiro[3.5]nonane-7-carboxylic acid
Reactant of Route 2
2-(Tert-butoxycarbonyl)-2-azaspiro[3.5]nonane-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.